molecular formula C18H20NO4PS B14445398 Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester CAS No. 73805-83-1

Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester

Cat. No.: B14445398
CAS No.: 73805-83-1
M. Wt: 377.4 g/mol
InChI Key: HJZKRKJNSYCZJW-UHFFFAOYSA-N
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Description

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one is a complex organic compound with a unique structure that includes a thiolane ring, a phosphorylamino group, and phenylmethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiolane-2-one with bis(phenylmethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphorylamino group can be reduced to form secondary amines.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one involves its interaction with specific molecular targets. The phosphorylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The thiolane ring may also play a role in binding to target proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-thione: Contains a thione group instead of a ketone.

    3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-amine: Features an amine group instead of a ketone.

Uniqueness

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phosphorylamino and thiolane groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

73805-83-1

Molecular Formula

C18H20NO4PS

Molecular Weight

377.4 g/mol

IUPAC Name

3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one

InChI

InChI=1S/C18H20NO4PS/c20-18-17(11-12-25-18)19-24(21,22-13-15-7-3-1-4-8-15)23-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)

InChI Key

HJZKRKJNSYCZJW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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